molecular formula C5H9ClN2 B6604346 2-(1-aminocyclopropyl)acetonitrile hydrochloride CAS No. 2113187-62-3

2-(1-aminocyclopropyl)acetonitrile hydrochloride

Cat. No. B6604346
CAS RN: 2113187-62-3
M. Wt: 132.59 g/mol
InChI Key: JOUMRDFGKKBKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-aminocyclopropyl)acetonitrile hydrochloride (2-ACAN-HCl) is a synthetic compound used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-(1-aminocyclopropyl)acetonitrile hydrochloride is not completely understood. However, it is believed to interact with enzymes and receptors to produce its effects. It is believed to act as an inhibitor of enzymes, as well as a substrate for metabolic pathways. It is also believed to interact with various receptors, such as those involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
2-(1-aminocyclopropyl)acetonitrile hydrochloride has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It has also been shown to activate the enzyme adenylate cyclase, which is involved in the regulation of cellular metabolism. In addition, it has been shown to affect the activity of various hormones, including insulin and glucagon.

Advantages and Limitations for Lab Experiments

2-(1-aminocyclopropyl)acetonitrile hydrochloride has several advantages and limitations for laboratory experiments. One of the main advantages is its relatively low cost, which makes it an attractive option for researchers. Additionally, it is relatively non-toxic, making it safe to use in laboratory experiments. However, it is not as potent as some other compounds, which can limit its effectiveness in certain applications.

Future Directions

The future of research on 2-(1-aminocyclopropyl)acetonitrile hydrochloride is promising. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in laboratory experiments, as well as its potential for use in drug development. Additionally, research is needed to explore its potential for use in environmental studies, as well as its potential for use in the development of new therapeutic agents.

Synthesis Methods

2-(1-aminocyclopropyl)acetonitrile hydrochloride can be synthesized in a few different ways. One method involves the reaction of 1-aminocyclopropane-1-carboxylic acid with hydrochloric acid and acetonitrile. The reaction produces a salt which is then crystallized to obtain a pure product. Another method involves the reaction of 1-aminocyclopropane-1-carboxylic acid with hydrochloric acid and acetonitrile, followed by the addition of a base like sodium hydroxide. This reaction produces a salt which is then crystallized to obtain a pure product.

Scientific Research Applications

2-(1-aminocyclopropyl)acetonitrile hydrochloride has been studied for its potential applications in scientific research. It has been used in a variety of experiments, including studies of its biochemical and physiological effects, as well as its potential applications in laboratory experiments. It has been used as an inhibitor of enzymes, as a substrate for metabolic pathways, and as a tool for studying receptor-ligand interactions. It has also been used as a model compound for studying the effects of environmental pollutants on biological systems.

properties

IUPAC Name

2-(1-aminocyclopropyl)acetonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.ClH/c6-4-3-5(7)1-2-5;/h1-3,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUMRDFGKKBKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC#N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Aminocyclopropyl)acetonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.